17beta-Acetoxyestra-4,9,11-trien-3-one
Description
Structure
3D Structure
Properties
CAS No. |
49707-37-1 |
|---|---|
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
[(8S,13S,14S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C20H24O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h9-11,17-19H,3-8H2,1-2H3/t17-,18+,19?,20+/m1/s1 |
InChI Key |
CMRJPMODSSEAPL-FBUBALKHSA-N |
SMILES |
CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C |
Isomeric SMILES |
CC(=O)OC1CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies
Historical and Contemporary Approaches to the Total Synthesis of 17beta-Acetoxyestra-4,9,11-trien-3-one
The synthesis of this compound, a compound of significant interest in various fields of chemical research, has been approached through numerous pathways since its discovery in 1963. google.comnih.govebi.ac.uk These routes often begin with more accessible steroid precursors and involve a series of carefully orchestrated chemical transformations to construct the characteristic triene system and install the requisite functional groups.
Multi-Step Synthetic Routes from Estrane (B1239764) Precursors (e.g., Estra-4,9-dien-3,17-dione)
A prevalent and well-documented strategy for the synthesis of this compound commences with the estrane precursor, estra-4,9-dien-3,17-dione. nih.govebi.ac.uknih.gov This multi-step process is designed to selectively modify the steroid's core structure.
The general synthetic sequence can be summarized as follows:
Protection of the 3-keto group: The synthesis often initiates with the protection of the more reactive 3-keto group. This is commonly achieved by forming a ketal, for instance, using methanol (B129727) in the presence of an acid catalyst like p-toluenesulfonic acid to yield a 3,3-dimethoxy intermediate. nih.govnih.gov This step prevents the 3-keto group from reacting in subsequent reduction steps.
Reduction of the 17-keto group: The 17-keto group is then selectively reduced to a hydroxyl group. Reagents such as potassium borohydride (B1222165) or sodium borohydride are typically employed for this transformation, yielding the 17beta-hydroxy derivative. nih.govnih.gov
Deprotection/Hydrolysis: The protecting group at the 3-position is removed under acidic conditions to regenerate the 3-keto functionality. nih.govnih.govwebmd.com
Dehydrogenation: A crucial step is the introduction of the C11-C12 double bond to create the conjugated triene system. This is an oxidation reaction, commonly accomplished using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govresearchgate.net This reaction converts the estra-5(10),9(11)-diene intermediate into the estra-4,9,11-triene system, yielding 17beta-hydroxyestra-4,9,11-trien-3-one (Trenbolone). nih.govresearchgate.net
Acetylation: The final step is the esterification of the 17beta-hydroxyl group. This is typically carried out using acetic anhydride (B1165640), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), to produce the target compound, this compound. nih.govwebmd.com
One reported five-step synthesis starting from estra-4,9-diene-3,17-dione (B195082) achieved a total yield of 63.1% with a purity of 99.6%. nih.gov Another method claims to enhance the yield of the final acylation step from a range of 88-90% to 92-93.5%. webmd.com
Table 1: Example Synthetic Route for this compound
| Step | Reaction | Starting Material | Key Reagents | Product | Reported Yield | Reference(s) |
|---|---|---|---|---|---|---|
| 1 | Ketal Protection | Estra-4,9-dien-3,17-dione | Methanol, p-toluenesulfonic acid | 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one | - | nih.gov |
| 2 | Reduction | 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one | Potassium borohydride | 3,3-dimethoxy-estra-5(10),9(11)-dien-17beta-ol | - | nih.gov |
| 3 | Hydrolysis | 3,3-dimethoxy-estra-5(10),9(11)-dien-17beta-ol | Sulfuric acid | 17beta-hydroxy-estra-5(10),9(11)-dien-3-one | - | nih.gov |
| 4 | Dehydrogenation | 17beta-hydroxy-estra-5(10),9(11)-dien-3-one | DDQ | 17beta-hydroxyestra-4,9,11-trien-3-one | 76% (for this step) | nih.govresearchgate.net |
| 5 | Acetylation | 17beta-hydroxyestra-4,9,11-trien-3-one | Acetic anhydride | This compound | - | nih.gov |
| Total | Estra-4,9-dien-3,17-dione | This compound | 63.1% | nih.gov |
Challenges in Reaction Yields and Crystallization in Reported Synthetic Pathways
Despite the established synthetic routes, the preparation of this compound is not without its difficulties. Several reports highlight that the synthetic pathways can be lengthy, with certain steps suffering from low reaction yields, which complicates the process and can make the crystallization of the final product challenging. nih.govebi.ac.ukwebmd.com
Key challenges include:
By-product Formation: Traditional production processes are known to generate numerous by-products, which can result in a lower quality final product and necessitate extensive purification.
Reaction Selectivity and Control: Some steps, such as the reduction of the 17-keto group using potassium borohydride, can be unselective and difficult to control, leading to a mixture of products. nih.gov Similarly, acid-catalyzed ring-closing condensations in alternative routes can exhibit low yields. nih.gov
Crystallization Difficulties: The presence of impurities and by-products often hinders the crystallization process, making it difficult to obtain a solid product with high purity and a reproducible crystalline form. nih.govebi.ac.uk This has prompted research into improved crystallization methods to enhance product quality and process reproducibility. nih.gov Discussions in non-academic forums also point to issues where overly concentrated solutions can lead to the product crystallizing out of solution upon cooling, a common practical challenge in handling these compounds. researchgate.net
Preparation of Metabolically Relevant Analogs and Stereoisomers of this compound
The synthesis of analogs and stereoisomers of the parent compound is crucial for metabolic studies, environmental analysis, and further research. The preparation of these related molecules often involves modifications of the main synthetic pathway or specific, targeted reactions.
Synthesis of Estra-4,9,11-trien-3,17-dione (Trendione)
Estra-4,9,11-trien-3,17-dione, or Trendione (B1210584), is another key metabolite and a prohormone of trenbolone (B1683226). researchgate.netacs.org In metabolic pathways, it is formed through the oxidation of the 17beta-hydroxyl group of trenbolone. nih.govwikipedia.org This biological transformation can also be employed as a synthetic strategy. The conversion of 17beta-hydroxyestra-4,9,11-trien-3-one to Trendione involves the oxidation of the secondary alcohol at the C-17 position to a ketone. This process is a standard organic transformation, and various oxidizing agents can be utilized to effect this change. Both the 17alpha and 17beta isomers of trenbolone can be degraded to Trendione. nih.govchemicalbook.com
Derivatization for Analytical and Research Purposes
The unique conjugated triene structure of this compound and its analogs presents challenges for certain analytical techniques, particularly gas chromatography/mass spectrometry (GC/MS). nih.govchemicalbook.com Consequently, various derivatization strategies have been developed to improve their chromatographic behavior and detection sensitivity.
Silylation: Direct trimethylsilylation (TMS) of the trenbolone structure can be problematic, yielding multiple derivatization products due to enolization. nih.gov To overcome this, a two-step approach involving methoxime (MO) protection of the 3-keto group prior to silylation (MO-TMS derivatization) is preferred. This method yields a single, stable product, making it suitable for confirmation analysis by GC/MS. nih.gov
MSTFA-I₂ Derivatization: For the analysis of trenbolone metabolites in complex environmental matrices like water and soil, a method using N-methyl-N-(trimethylsilyl)trifluoroacetamide with an iodine catalyst (MSTFA-I₂) has been developed. chemicalbook.com This technique allows for the sensitive detection and quantification of 17α-trenbolone, 17β-trenbolone, and trendione by GC-tandem mass spectrometry (GC/MS/MS).
Acetylation: Acetylation, the same reaction used to form the title compound, can also be used as a derivatization technique for analytical purposes. Samples can be treated with pyridine (B92270) and acetic anhydride to convert hydroxyl groups to acetate (B1210297) esters, which can then be analyzed by methods such as gas chromatography-combustion-isotope ratio mass spectrometry (GC-TC-IRMS). chemicalbook.com
Radiolabeling: For research into metabolic pathways and environmental fate, derivatization through the incorporation of a radioactive isotope is a powerful tool. The synthesis of ¹⁴C-labeled 17α-trenbolone provides a tracer that can be followed in complex biological or environmental systems. wikipedia.org
Table 2: Analytical Derivatization Techniques
| Technique | Reagent(s) | Target Analyte(s) | Purpose / Analytical Method | Reference(s) |
|---|---|---|---|---|
| MO-TMS Derivatization | Methoxyamine hydrochloride, Pyridine, TSIM/MSTFA | Trenbolone | GC/MS Confirmation | nih.gov |
| MSTFA-I₂ Derivatization | N-methyl-N-(trimethylsilyl)trifluoroacetamide, Iodine | 17α/β-Trenbolone, Trendione | GC/MS/MS analysis in environmental samples | chemicalbook.com |
| Acetylation | Acetic anhydride, Pyridine | Trenbolone metabolites | GC-TC-IRMS/MS Analysis | chemicalbook.com |
| Radiolabeling | ¹⁴C precursors | 17α-Trenbolone | Environmental fate and metabolism studies | wikipedia.org |
Optimization of Stereoselective Synthetic Pathways for Estratriene Steroids
The creation of the specific three-dimensional architecture of estratriene steroids, particularly the orientation of substituents at key positions like C17, is a significant challenge in synthetic organic chemistry. The 17-hydroxyl group's beta orientation is crucial for the biological activity of many of these compounds. Therefore, the optimization of synthetic routes to selectively produce the desired stereoisomer is a primary goal for researchers. This involves the careful selection of starting materials, reagents, and reaction conditions to influence the stereochemical outcome of key transformations.
A pivotal step in the synthesis of this compound is the stereoselective reduction of a 17-keto group in an appropriate precursor, such as estra-4,9-diene-3,17-dione. This reduction can lead to the formation of two diastereomers: the desired 17β-hydroxy epimer and the undesired 17α-hydroxy epimer. The ratio of these epimers is highly dependent on the chosen synthetic methodology. Both chemical and biocatalytic approaches have been explored to maximize the yield of the 17β-isomer.
Chemical Reduction Strategies
Traditional chemical reductions often employ metal hydride reagents. For instance, patents describing the synthesis of trenbolone acetate mention the use of potassium borohydride for the reduction of the 17-keto group. nih.gov While effective in achieving the reduction, the stereoselectivity of such methods can be variable and may necessitate subsequent separation of the isomeric products, which can be challenging and costly.
The stereochemical outcome of these reductions is influenced by the steric hindrance around the carbonyl group. The hydride reagent typically attacks from the less hindered face of the steroid nucleus. In the case of 17-keto steroids, the approach from the α-face is generally less hindered, leading to the formation of the 17β-alcohol. However, the presence of other functional groups and the specific reaction conditions can affect this selectivity.
For example, a study on the reduction of C-2 substituted steroid C-3 ketones with different borohydrides demonstrated that the choice of reagent significantly impacts the stereochemical outcome. While this study focused on the A-ring, it highlights the principle that subtle changes in the reducing agent can invert the stereoselectivity of ketone reduction in steroids.
Biocatalytic Reduction: A Highly Selective Alternative
In recent years, biocatalysis has emerged as a powerful tool for achieving high stereoselectivity in steroid synthesis. The use of specific enzymes, such as 17β-hydroxysteroid dehydrogenases (17β-HSDs), can lead to the exclusive formation of the desired 17β-hydroxy steroid.
A notable example is the use of the yeast strain Zygowilliopsis sp. WY7905, which has been shown to catalyze the reduction of the C-17 carbonyl group of androst-4-ene-3,17-dione to testosterone (B1683101) (the 17β-hydroxy product) with a high yield of over 90% and a diastereomeric excess of greater than 99%. This remarkable selectivity eliminates the need for separating unwanted stereoisomers, thereby streamlining the synthetic process. The optimal conditions for this biotransformation were identified as a pH of 8.0 and a temperature of 30°C, with the addition of glucose and Tween 80. This strain was also effective in reducing other 17-oxosteroids to their corresponding 17β-hydroxy derivatives.
The following table summarizes the findings of this biocatalytic reduction:
| Substrate | Product | Biocatalyst | Yield | Diastereomeric Excess (d.e.) |
| Androst-4-ene-3,17-dione | Testosterone | Zygowilliopsis sp. WY7905 | >90% | >99% |
This high degree of stereocontrol offered by biocatalytic methods presents a significant advantage over many traditional chemical reductions, paving the way for more efficient and sustainable synthetic routes to estratriene steroids. The development and engineering of such enzymatic systems continue to be an active area of research, promising further improvements in the stereoselective synthesis of these complex molecules.
In Vivo Biotransformation and Metabolic Fate in Animal Models
Comparative Metabolic Pathways of 17beta-Acetoxyestra-4,9,11-trien-3-one Across Different Mammalian Species
The biotransformation of this compound reveals distinct and species-dependent metabolic routes following administration. nih.govtandfonline.comtandfonline.com While the initial step of hydrolysis is common, the subsequent transformations of the primary active metabolite diverge significantly between rats and cattle. nih.govtandfonline.comtandfonline.com
In both rat and bovine models, the primary route for the elimination of this compound and its metabolites is through the bile. nih.govtandfonline.comtandfonline.com Following intravenous administration, the majority of the compound's derivatives are collected in the bile within 24 hours, indicating extensive hepatic metabolism and biliary excretion. nih.govtandfonline.comtandfonline.com A significant portion of these metabolites are conjugated as glucuronides and sulfates. tandfonline.com
Upon entering the circulatory system, this compound undergoes rapid and extensive hydrolysis of the acetate (B1210297) ester at the C17β position. nih.govtandfonline.comtandfonline.comfao.org This enzymatic action yields the principal and biologically active metabolite, 17beta-hydroxyestra-4,9,11-trien-3-one. nih.govtandfonline.comtandfonline.comfao.org Studies have shown that the unchanged parent compound is not detected in the bile, underscoring the efficiency of this initial metabolic conversion. nih.govtandfonline.comtandfonline.com
Species-Specific Metabolic Transformations of 17beta-Hydroxyestra-4,9,11-trien-3-one
Following the initial hydrolysis, the metabolic fate of 17beta-hydroxyestra-4,9,11-trien-3-one is markedly different in rats compared to bovine species. nih.govtandfonline.comtandfonline.comnih.gov These differences highlight the species-specific nature of the enzymatic systems responsible for steroid metabolism.
In contrast to rats, the primary metabolic transformation in bovine species, such as heifers, is the 17alpha-epimerization of 17beta-hydroxyestra-4,9,11-trien-3-one. nih.govtandfonline.comtandfonline.comnih.gov This results in the formation of 17alpha-hydroxyestra-4,9,11-trien-3-one as the main metabolite. nih.govtandfonline.comtandfonline.comresearchgate.net This epimerization at the C17 position is a significant detoxification pathway, as the 17alpha-epimer exhibits substantially reduced biological potency compared to the 17beta-form. nih.govtandfonline.comtandfonline.comnih.gov In heifer bile, metabolites with a 17alpha-hydroxyl configuration account for approximately 90% of the total identified 3-oxotriene structures. nih.govtandfonline.comtandfonline.comresearchgate.net This metabolic route is similar to that observed for endogenous hormones like testosterone (B1683101) and 17beta-estradiol in cattle, which are also primarily excreted as their 17alpha-epimers. nih.govtandfonline.comtandfonline.com
Table 1: Comparative Summary of Major Metabolic Pathways in Rat and Bovine
| Metabolic Process | Rat | Bovine (Heifer) |
|---|---|---|
| Initial Hydrolysis | Extensive hydrolysis of the acetate ester to form 17beta-hydroxyestra-4,9,11-trien-3-one. nih.govtandfonline.comtandfonline.com | Extensive hydrolysis of the acetate ester to form 17beta-hydroxyestra-4,9,11-trien-3-one. nih.govtandfonline.comtandfonline.com |
| Primary Transformation | Oxidation of the 17beta-hydroxyl group and 16alpha-hydroxylation. nih.govtandfonline.comtandfonline.comresearchgate.net | 17alpha-epimerization of the 17beta-hydroxyl group. nih.govtandfonline.comtandfonline.comnih.govresearchgate.net |
| Major Metabolites | 17beta-hydroxyestra-4,9,11-trien-3-one, 16alpha,17beta-dihydroxyestra-4,9,11-trien-3-one, 16alpha-hydroxyestra-4,9,11-trien-3,17-dione. nih.govtandfonline.comtandfonline.comresearchgate.net | 17alpha-hydroxyestra-4,9,11-trien-3-one. nih.govtandfonline.comtandfonline.comresearchgate.net |
| Excretion Profile | ~60% as 17beta-hydroxylated metabolites, ~40% as 17-keto metabolites in bile. nih.govtandfonline.comtandfonline.comresearchgate.net | ~90% as 17alpha-hydroxylated metabolites in bile. nih.govtandfonline.comtandfonline.comresearchgate.net |
Identification and Structural Elucidation of Minor Hydroxylated Metabolites of the Estratriene Core
Beyond the major metabolic pathways, further biotransformations of the estratriene core lead to the formation of several minor metabolites in both rats and bovine. nih.govtandfonline.comtandfonline.com These metabolites are typically the result of hydroxylation reactions at various positions on the steroid nucleus or aromatization of the A-ring. nih.govtandfonline.comtandfonline.comresearchgate.net
Identified minor hydroxylated metabolites include those with hydroxyl groups at the 1, 2, 6beta, and 16beta positions. nih.govtandfonline.comtandfonline.com Estra-4,9,11-trien-3,17-dione (trendione), a major metabolite in the rat, is considered a minor product in the heifer. nih.govtandfonline.comtandfonline.com The structural elucidation of these metabolites has been accomplished through various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, often after enzymatic and chemical hydrolysis of their conjugated forms. tandfonline.com
Table 2: List of Identified Metabolites of this compound
| Compound Name | Chemical Name | Species Found In | Metabolic Status |
|---|---|---|---|
| 17beta-hydroxyestra-4,9,11-trien-3-one | (17β)-17-hydroxyestra-4,9,11-trien-3-one | Rat, Bovine | Major (Rat), Intermediate (Bovine) |
| 17alpha-hydroxyestra-4,9,11-trien-3-one | (17α)-17-hydroxyestra-4,9,11-trien-3-one | Bovine | Major |
| Estra-4,9,11-trien-3,17-dione | Estra-4,9,11-triene-3,17-dione | Rat, Bovine | Major (Rat), Minor (Bovine) |
| 16alpha,17beta-dihydroxyestra-4,9,11-trien-3-one | (16α,17β)-16,17-dihydroxyestra-4,9,11-trien-3-one | Rat | Major |
| 16alpha-hydroxyestra-4,9,11-trien-3,17-dione | 16α-hydroxyestra-4,9,11-triene-3,17-dione | Rat | Major |
| 1-hydroxy-estra-4,9,11-trien-3,17-dione | 1-hydroxyestra-4,9,11-triene-3,17-dione | Rat, Bovine | Minor |
| 2-hydroxy metabolite | Structure not fully elucidated | Rat, Bovine | Minor |
| 6beta-hydroxy metabolite | Structure not fully elucidated | Rat, Bovine | Minor |
| 16beta-hydroxy metabolite | Structure not fully elucidated | Rat, Bovine | Minor |
Enzymatic Systems Governing the Biotransformation and Detoxification of this compound Metabolites
The biotransformation of this compound and its metabolites is governed by a complex interplay of various enzymatic systems, primarily located in the liver. These enzymes are responsible for the detoxification and subsequent excretion of the compound.
In vitro studies using bovine liver microsomes have demonstrated that hepatic mono-oxygenases, a class of enzymes that includes the cytochrome P450 superfamily, can generate reactive metabolites of trenbolone (B1683226). nih.gov These reactive intermediates can then be detoxified through conjugation with glutathione, a process catalyzed by glutathione-S-transferases. nih.gov While specific cytochrome P450 isoforms responsible for the hydroxylation of trenbolone have not been definitively identified, studies on other anabolic steroids suggest the involvement of CYP3A4 in 6beta-hydroxylation. nih.govcapes.gov.br
A major metabolic pathway for 17beta-hydroxyestra-4,9,11-trien-3-one, particularly in bovine species, is epimerization at the 17-position. nih.gov This reaction involves the conversion of the biologically potent 17beta-hydroxyl group to the less active 17alpha-hydroxyl group, forming 17alpha-hydroxyestra-4,9,11-trien-3-one (epitrenbolone). nih.govwada-ama.org In heifers, 17alpha-epimerization is the predominant metabolic pathway, with approximately 90% of the identified 3-oxotriene structures in bile being 17alpha-hydroxylated compounds. capes.gov.br This epimerization significantly reduces the biological potency of the compound, serving as a critical detoxification mechanism. nih.gov This process is analogous to the metabolism of natural steroid hormones like testosterone and 17beta-estradiol, which are also excreted as their less active 17alpha-epimers. nih.gov In rats, while epimerization occurs, the 17beta-epimer remains the major metabolite. nih.gov
The following table illustrates the differential prominence of epimerization in rats and cattle:
| Animal Model | Major Metabolite Form at C-17 | Percentage in Bile | Biological Potency of Major Form |
| Rat | 17beta-hydroxylated | ~60% | High |
| Heifer | 17alpha-hydroxylated | ~90% | Low |
A significant aspect of 17beta-hydroxyestra-4,9,11-trien-3-one metabolism is the absence of 5alpha-reduction. researchgate.net The 5alpha-reductase enzyme is responsible for converting testosterone into its more potent androgenic metabolite, dihydrotestosterone (B1667394) (DHT). The inability of trenbolone to serve as a substrate for 5alpha-reductase is attributed to its unique chemical structure. researchgate.net This lack of 5alpha-reduction contributes to its distinct pharmacological profile compared to testosterone.
Molecular and Cellular Mechanisms of Action
Androgen Receptor Binding Dynamics and Affinity of 17beta-Hydroxyestra-4,9,11-trien-3-one
17beta-Hydroxyestra-4,9,11-trien-3-one is a potent synthetic analog of testosterone (B1683101) that demonstrates a high binding affinity for the androgen receptor (AR). nih.govcaldic.com Its affinity for the AR is approximately three times that of testosterone and is comparable to that of dihydrotestosterone (B1667394) (DHT), the most biologically active metabolite of testosterone. researchgate.netcaldic.com This strong interaction with the AR is the primary driver of its biological effects.
Competitive Inhibition of Ligand Binding to Rat and Human Androgen Receptors
Research has demonstrated that 17beta-Hydroxyestra-4,9,11-trien-3-one acts as a competitive inhibitor of ligand binding to the androgen receptor. oup.comresearchgate.net In competitive binding assays, the compound effectively displaces the synthetic androgen [3H]R1881 from both rat and human androgen receptors, indicating that it binds to the same site on the receptor as other androgens. oup.comresearchgate.net This competitive binding is the initial step required to elicit a hormonal response. reddit.comnih.gov The process for determining this competitive action is well-established, often utilizing cytosolic preparations from tissues rich in androgen receptors, such as the rat prostate. oup.comnih.gov
Quantitative Assessment of Binding Affinity (IC50 values)
The binding affinity of 17beta-Hydroxyestra-4,9,11-trien-3-one for the androgen receptor has been quantified through the determination of its half-maximal inhibitory concentration (IC50). These values represent the concentration of the compound required to displace 50% of a competing radiolabeled ligand. Studies have shown differences in its affinity for the androgen receptor across species and assay conditions. oup.comresearchgate.net
In a competitive binding assay using cytosolic preparations from rat ventral prostate tissue, 17beta-Hydroxyestra-4,9,11-trien-3-one exhibited an IC50 value of approximately 4 nM. oup.comresearchgate.net When tested in COS cells transiently transfected with the human androgen receptor, the compound displayed an IC50 value of about 33 nM. oup.comresearchgate.net
Table 1: IC50 Values for 17beta-Hydroxyestra-4,9,11-trien-3-one This interactive table summarizes the reported IC50 values for the compound's binding to androgen receptors.
| Receptor Source | Assay Condition | IC50 Value (approx.) |
|---|---|---|
| Rat Androgen Receptor | Ventral Prostate Cytosol | 4 nM oup.comresearchgate.net |
Androgen Receptor-Mediated Gene Expression and Signal Transduction
Upon binding to the androgen receptor, 17beta-Hydroxyestra-4,9,11-trien-3-one initiates a cascade of events that culminates in the modulation of gene expression. nih.govnih.gov This process is central to the physiological effects of androgens. The ligand-receptor complex acts as a ligand-dependent transcription factor, which, after translocating to the cell nucleus, binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. nih.govoup.com This interaction regulates the transcription of these genes, leading to changes in protein synthesis and cellular function. oup.com
Induction of Androgen Receptor-Dependent Gene Transcription
17beta-Hydroxyestra-4,9,11-trien-3-one has been shown to be a potent inducer of AR-dependent gene transcription. oup.com In the MDA-kb2 human breast cancer cell line, which is used to assess androgenic activity, it induced AR-dependent gene expression with a potency equal to or greater than that of DHT. oup.com
Further studies in animal models have elucidated specific gene targets. In the highly androgen-sensitive levator ani/bulbocavernosus muscle of orchiectomized rats, administration of the compound suppressed the expression of genes associated with muscle atrophy (atrogenes), specifically Muscle RING-finger protein-1 (MuRF1) and atrogin-1. nih.gov Notably, it produced a greater suppression of atrogin-1 mRNA compared to testosterone. nih.gov Simultaneously, it elevated the expression of key anabolic genes, including insulin-like growth factor-1 (IGF-1) and mechano-growth factor (MGF). nih.gov In cultured cattle muscle-derived stem cells, the compound increased the protein levels of myogenic differentiation markers MyoD and myosin heavy chain, an effect mediated through the androgen receptor. nih.gov
Androgen Receptor Nuclear Translocation in Cellular Models
A critical step in androgen action is the translocation of the androgen receptor from the cytoplasm into the nucleus upon ligand binding. nih.gov 17beta-Hydroxyestra-4,9,11-trien-3-one is a powerful trigger for this event. Immunocytochemistry experiments utilizing the human androgen receptor have shown that concentrations as low as 1 picomolar (pM) can significantly induce the androgen-dependent translocation of the receptor to the nucleus. oup.com This efficient nuclear import allows the ligand-receptor complex to access its genomic targets and regulate transcription. oup.comnih.gov
Characterization of Tissue-Selective Androgenic Activity: Implications for Selective Androgen Receptor Modulator (SARM) Research
17beta-Hydroxyestra-4,9,11-trien-3-one exhibits tissue-selective anabolic activity, which has generated interest in its potential SARM-like properties. nih.govcaldic.comnih.gov SARMs are a class of compounds designed to produce the anabolic benefits of androgens in tissues like muscle and bone while minimizing unwanted androgenic effects in other tissues, such as the prostate. nih.gov
The basis for the tissue selectivity of 17beta-Hydroxyestra-4,9,11-trien-3-one lies in its unique metabolism. nih.govcaldic.com Unlike testosterone, which is converted by the enzyme 5α-reductase into the more potent androgen DHT in tissues like the prostate, 17beta-Hydroxyestra-4,9,11-trien-3-one is not a substrate for this enzyme. researchgate.netnih.gov This prevents its amplification to a stronger androgen in these target tissues, resulting in reduced androgenic impact relative to its anabolic effects. nih.govcaldic.com
Studies in orchiectomized rats have provided evidence for this tissue selectivity. While both high-dose testosterone and 17beta-Hydroxyestra-4,9,11-trien-3-one augmented androgen-sensitive muscle mass, the effects on the prostate differed significantly. nih.govphysiology.org Low doses of its enanthate ester maintained prostate mass at levels comparable to the control group, whereas supraphysiological testosterone led to significant prostate enlargement (an 84% increase over controls). nih.govphysiology.orgresearchgate.net This dissociation between the potent myotrophic actions in skeletal muscle and the reduced impact on prostate mass highlights its favorable anabolic-to-androgenic ratio and underscores its relevance to SARM research. nih.govphysiology.org
Differential Effects on Androgen-Sensitive Organs Lacking 5alpha-Reductase
17beta-Hydroxyestra-4,9,11-trien-3-one (trenbolone) demonstrates tissue-selective anabolic activity, a characteristic largely attributable to its metabolic stability in androgen-sensitive tissues. nih.gov Unlike testosterone, which is converted by the enzyme 5alpha-reductase to the more potent androgen dihydrotestosterone (DHT) in tissues such as the prostate, trenbolone (B1683226) is not a substrate for this enzyme. nih.govnih.govresearchgate.net
This lack of 5alpha-reduction means that trenbolone's potency is not amplified in these specific tissues. nih.gov Consequently, in tissues that highly express 5alpha-reductase, trenbolone appears to induce less growth compared to testosterone. researchgate.netnih.gov Conversely, in androgen-sensitive tissues that lack a high expression of 5alpha-reductase, such as certain skeletal muscles, trenbolone is as potent as testosterone propionate. nih.gov Studies in rat models have shown that while both low-dose trenbolone and supraphysiological testosterone augment the mass of the androgen-sensitive levator ani/bulbocavernosus muscle, high-dose testosterone significantly increases prostate mass, an effect less pronounced with lower doses of trenbolone. nih.govresearchgate.net This differential activity underscores the compound's SARM-like (Selective Androgen Receptor Modulator) potential, where it exerts potent myotrophic actions with reduced effects on certain androgenic tissues. nih.govnih.gov
Comparative Receptor Binding Profiles with Endogenous Androgens (e.g., Testosterone, DHT)
The potent biological activity of 17beta-Hydroxyestra-4,9,11-trien-3-one is rooted in its high binding affinity for the androgen receptor (AR). hormonerawsource.com Research demonstrates that it binds to the AR with an affinity approximately three times greater than that of testosterone. nih.govresearchgate.netnih.gov Furthermore, its binding affinity is comparable to, or even exceeds, that of dihydrotestosterone (DHT), which is widely regarded as the most potent endogenous androgen. nih.govnih.govnih.gov
In one in vitro study using rat ventral prostate cytosol, 17beta-trenbolone demonstrated a high affinity for the androgen receptor with an IC50 of approximately 4 nM. nih.gov Another study evaluating binding to the recombinant human androgen receptor (rhAR) found that the affinity of 17beta-trenbolone was similar to that of DHT. nih.gov This high affinity allows the compound to effectively induce AR-dependent gene expression, in some cases with a potency equal to or greater than DHT. nih.gov
Table 1: Comparative Androgen Receptor (AR) Binding Affinity
| Compound | Relative Binding Affinity vs. Testosterone | Relative Binding Affinity vs. DHT |
|---|---|---|
| 17beta-Hydroxyestra-4,9,11-trien-3-one | ~3 times higher nih.govresearchgate.netnih.gov | Approximately equal nih.govnih.gov |
| Testosterone | 1 (Baseline) | Lower |
| Dihydrotestosterone (DHT) | Higher than Testosterone | 1 (Baseline) |
Non-Androgen Receptor Mediated Biological Interactions of 17beta-Hydroxyestra-4,9,11-trien-3-one
Antiglucocorticoid Activity in In Vitro Systems
17beta-Hydroxyestra-4,9,11-trien-3-one exhibits notable antiglucocorticoid properties. researchgate.netnih.gov Glucocorticoid hormones, such as cortisol, are catabolic, promoting muscle tissue depletion. wikipedia.org Trenbolone can counteract these effects by binding to the glucocorticoid receptor and inhibiting glucocorticoid action. wikipedia.orgwikipedia.org
In vitro studies have specifically shown that trenbolone can inhibit dexamethasone-induced transcriptional activity. nih.gov Further research in animal models has demonstrated that trenbolone treatment can suppress the orchiectomy-induced increase in glucocorticoid receptor (GR) mRNA expression in muscle tissue, an effect not observed with testosterone treatment. nih.gov This antiglucocorticoid activity is a key mechanism contributing to the compound's net anabolic effect by reducing protein degradation. wikipedia.org
Potential Influence on Endogenous Growth Factors
The anabolic effects of 17beta-Hydroxyestra-4,9,11-trien-3-one may also be mediated by its influence on endogenous growth factors. researchgate.netnih.gov The compound has been shown to increase the production of Insulin-like Growth Factor-1 (IGF-1), a potent anabolic hormone crucial for muscle growth and repair. hormonerawsource.comwikipedia.org This stimulation can occur locally within muscle tissue. hormonerawsource.com
In studies on castrated rats, both trenbolone and testosterone were found to elevate the expression of anabolic genes, including IGF-1 and Mechano-growth factor (MGF), in muscle tissue. nih.gov This suggests that part of its muscle-building capability is derived from its ability to amplify the signaling of these critical growth factors, which play a significant role in muscle recovery, rejuvenation, and satellite cell activation. wikipedia.orgthrogsneckanimalhospital.com
Progestogenic Receptor Interactions
17beta-Hydroxyestra-4,9,11-trien-3-one possesses a strong binding affinity for the progesterone (B1679170) receptor (PR) and is considered a potent agonist. hormonerawsource.comwikipedia.org This interaction is a significant aspect of its biological activity. Research characterizing the affinity of various steroids for the bovine progestin receptor demonstrated that 17beta-trenbolone had a slightly higher affinity than progesterone itself. nih.gov
Table 2: Summary of Non-Androgen Receptor Mediated Interactions
| Interaction Type | Receptor/Target | Observed Effect | References |
|---|---|---|---|
| Antiglucocorticoid | Glucocorticoid Receptor (GR) | Inhibits dexamethasone-induced activity; Suppresses GR mRNA expression. | nih.govnih.govwikipedia.org |
| Growth Factor Influence | IGF-1, MGF pathways | Increases local and systemic levels of IGF-1; Elevates anabolic gene expression. | hormonerawsource.comnih.govwikipedia.org |
| Progestogenic | Progesterone Receptor (PR) | Binds with high affinity; Acts as a potent agonist. | hormonerawsource.comnih.govwikipedia.org |
Preclinical Pharmacological Research in Non Human Organism Models
Evaluation of Anabolic and Myotrophic Effects of 17beta-Hydroxyestra-4,9,11-trien-3-one on Skeletal Muscle Mass in Animal Models
The anabolic and myotrophic (muscle-building) properties of 17beta-hydroxyestra-4,9,11-trien-3-one have been extensively evaluated in various animal models, particularly in rats. This compound is a synthetic analog of testosterone (B1683101) and binds to androgen receptors with approximately three times the affinity of testosterone. researchgate.netcaldic.com Studies consistently demonstrate its potent ability to augment skeletal muscle mass. researchgate.net
In research involving orchiectomized (castrated) male rats, a model used to simulate hypogonadism, administration of 17beta-hydroxyestra-4,9,11-trien-3-one (as trenbolone (B1683226) enanthate) led to significant increases in the mass of androgen-sensitive muscles. nih.govconsensus.app For instance, in both intact and orchiectomized F344 rats, treatment augmented the levator ani/bulbocavernosus (LABC) muscle mass by 35-40% above that of the sham-operated control group. nih.govconsensus.appnih.govresearchgate.net This potent myotrophic action occurs without the compound undergoing 5α-reduction, a process that amplifies the androgenic effects of testosterone in certain tissues. nih.govconsensus.appresearchgate.net The anabolic effects are also potentially mediated by inhibiting the action of glucocorticoids, which are catabolic hormones. researchgate.netcaldic.com
Table 1: Effect of 17beta-Hydroxyestra-4,9,11-trien-3-one on Androgen-Sensitive Muscle Mass in F344 Rats Data extracted from studies on orchiectomized (ORX) rats treated for several weeks.
| Treatment Group | Levator Ani/Bulbocavernosus (LABC) Muscle Mass Change | Reference |
| Sham Control | Baseline | nih.gov |
| ORX + Vehicle | Significant Decrease vs. Sham | nih.gov |
| ORX + Trenbolone Enanthate | ~35-40% Increase vs. Sham | nih.govnih.govresearchgate.net |
| ORX + Testosterone Enanthate | ~35-40% Increase vs. Sham | nih.govnih.govresearchgate.net |
Impact of 17beta-Hydroxyestra-4,9,11-trien-3-one on Bone Remodeling and Mineral Density in Preclinical Studies
Preclinical studies indicate that 17beta-hydroxyestra-4,9,11-trien-3-one has a protective effect on bone health in animal models of androgen deficiency. nih.govmatis.is In orchiectomized rats, which typically experience significant bone loss, treatment with this compound has been shown to preserve bone mineral density (BMD). nih.govconsensus.appnih.govmatis.is
Research in both young and skeletally mature orchiectomized rats demonstrated that administration of 17beta-hydroxyestra-4,9,11-trien-3-one (as the enanthate ester) completely prevented the reduction in total and trabecular BMD at the distal femoral metaphysis. nih.govmatis.is Furthermore, in 10-month-old rats, the treatment not only preserved BMD but also increased femoral neck strength by 28% compared to the untreated orchiectomized group. nih.govmatis.is These findings suggest a potent inhibitory effect on the bone loss that follows the removal of endogenous androgens. nih.govconsensus.app The compound provides a dose-dependent partial protection against orchiectomy-induced losses in total and trabecular bone mineral density. nih.govconsensus.appresearchgate.net
Table 2: Effects of 17beta-Hydroxyestra-4,9,11-trien-3-one on Bone Parameters in Orchiectomized (ORX) Rats
| Parameter | ORX Group (vs. Sham) | ORX + Trenbolone Enanthate Group (vs. ORX) | Reference |
| Total Femoral BMD | Reduced | Prevention of loss | nih.govmatis.is |
| Trabecular Femoral BMD | Reduced | Prevention of loss | nih.govmatis.is |
| Femoral Neck Strength | - | 28% Increase | nih.govmatis.is |
Adiposity Reduction Mechanisms Associated with 17beta-Hydroxyestra-4,9,11-trien-3-one Administration in Animal Models
Administration of 17beta-hydroxyestra-4,9,11-trien-3-one is associated with a significant reduction in adipose tissue, particularly visceral fat. researchgate.netcaldic.com In studies using orchiectomized rats, which tend to accumulate visceral fat, treatment with the compound produced a dose-dependent partial protection against this fat accumulation. nih.govconsensus.appresearchgate.net
The mechanism for this effect is tied to its potent androgenic activity. Androgen receptors are expressed in adipocytes (fat cells), and their activation can influence lipid metabolism and adipocyte differentiation. The action of 17beta-hydroxyestra-4,9,11-trien-3-one appears to promote a less adipose, more muscular phenotype, an effect observed across a variety of mammalian species in preclinical research. researchgate.netcaldic.com
Endocrine System Perturbations and Gonadotropic Effects in Non-Human Mammalian Models
The potent androgenic nature of 17beta-hydroxyestra-4,9,11-trien-3-one leads to significant alterations within the endocrine system, particularly concerning the hypothalamic-pituitary-gonadal (HPG) axis.
High-potency androgens are known to exert negative feedback on the hypothalamus and pituitary gland, leading to the suppression of gonadotropin-releasing hormone (GnRH) and, consequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). While direct measurement of gonadotropins was not a focus of the available studies, the downstream effects strongly indicate such inhibition. In the fathead minnow, exposure to 17beta-hydroxyestra-4,9,11-trien-3-one significantly reduced plasma concentrations of endogenous steroids like testosterone and 17beta-estradiol. researchgate.net This reduction is a classic indicator of suppressed gonadotropin secretion, as the production of these hormones in the gonads is stimulated by LH and FSH.
In female rats, neonatal treatment with a related non-aromatizable synthetic androgen, 17beta-hydroxy-17alpha-methyl-estra-4,9,11-triene-3-one (methyltrienolone), inhibited the animals' capacity to display female receptive and proceptive mating behaviors in adulthood, indicating a permanent disruption of the neural circuits governing cyclical activity. nih.gov
Developmental Androgenic Effects in Non-Human Vertebrate Models
Studies on the developmental effects of 17beta-acetoxyestra-4,9,11-trien-3-one, which is metabolized to the active 17beta-hydroxy form, highlight its potent androgenic impact on non-human vertebrates. researchgate.net As a known androgenic endocrine disruptor, exposure during critical developmental periods can lead to profound and lasting changes. researchgate.net
Reported impacts in fish species include altered gonad morphology and disruptions to normal sexual differentiation. researchgate.net In neonatal female rats, exposure to a potent, non-aromatizable androgen from this family of compounds resulted in the defeminization of mating and proceptive behaviors later in life. nih.gov This suggests that the compound can directly act on the developing brain to organize neural pathways in a male-typical pattern, bypassing the need for aromatization to estrogens, a key step for testosterone in the sexual differentiation of the rodent brain. nih.gov
Induction of Androgen-Dependent Developmental Abnormalities in Fetal Animal Models
The administration of this compound, and its active metabolite 17beta-trenbolone, has been investigated for its potential to induce developmental changes in mammalian models. nih.gov Research involving in-utero exposure in Sprague-Dawley rats has been conducted to characterize the morphological and functional outcomes in female offspring. nih.govsci-hub.ru In one such study, pregnant rats were exposed to 17beta-trenbolone during gestational days 14-19. nih.gov
The resulting female offspring exhibited a range of androgen-dependent developmental abnormalities. sci-hub.ru A significant, dose-dependent increase in the anogenital distance (AGD) was observed in neonates, a key indicator of masculinization. nih.govresearchgate.net This increase in AGD was found to be correlated with the concentration of 17beta-trenbolone in the amniotic fluid and predictive of reproductive malformations in adulthood. sci-hub.ru
Furthermore, prenatal exposure led to dose-dependent malformations of the external genitalia in adult female rats. sci-hub.ru These abnormalities included an increased incidence of cleft phallus and the absence of a vaginal opening. sci-hub.ru Histological examination also revealed the presence of male-like prostatic tissue in exposed females, a distinct developmental abnormality. nih.govsci-hub.ru Functional consequences included a delay in the onset of puberty in the high-dose groups. nih.gov These findings demonstrate that prenatal exposure to 17beta-trenbolone can permanently alter the reproductive development of female rats. nih.gov
| Developmental Parameter | Observation in Exposed Female Rat Offspring | Reference |
|---|---|---|
| Anogenital Distance (AGD) | Dose-dependent increase in neonatal AGD. | nih.gov |
| Puberty Onset | Delayed in high-dose groups. | nih.gov |
| External Genitalia | Increased incidence of cleft phallus and absent vaginal opening. | sci-hub.ru |
| Internal Reproductive Tissues | Presence of male-like ventral prostatic tissue. | nih.gov |
| Fertility | Pup mortality was markedly increased on postnatal days 1 and 6. | sci-hub.ru |
Histological and Morphometric Changes in Reproductive Tissues of Exposed Aquatic Species
The environmental presence of this compound and its metabolites has prompted research into their effects on aquatic organisms. nih.gov Studies across various fish species have documented significant histological and morphometric alterations in reproductive tissues following exposure. nih.gov These effects are typically indicative of inappropriate androgen receptor signaling. nih.gov
In the fathead minnow (Pimephales promelas), exposure to 17beta-trenbolone has been shown to cause potent reproductive toxicity. researchgate.netnih.gov A key morphometric change observed in females is the development of nuptial tubercles, which are secondary sexual characteristics normally exclusive to males. researchgate.net Histological examination of male fathead minnows revealed testes with a thinned germinal epithelium and significantly expanded, sperm-filled lumens compared to control fish. nih.gov Fecundity in fathead minnows was significantly reduced at measured concentrations as low as 0.027 µg/L. nih.govresearchgate.net
Studies on zebrafish (Danio rerio) have shown that exposure to environmentally relevant concentrations of 17beta-trenbolone can lead to irreversible masculinization. nih.govnih.gov This includes a concentration-dependent shift in the sex ratio towards males, with some exposure groups developing into all-male populations. nih.govnih.gov Gonadal histology in these fish revealed an increased maturity of the testes. nih.govresearchgate.net
In the Japanese medaka (Oryzias latipes), histological analysis of adult females exposed to metabolites of trenbolone acetate (B1210297) showed a significant decrease in the percentage of primary ovarian follicles and a corresponding increase in the percentage of vitellogenic follicles. nih.gov In channel catfish (Ictalurus punctatus), treatment during the phenocritical period of sex differentiation resulted in adult males that were lighter and shorter with less developed gonads compared to controls. vliz.beresearchgate.net Research in amphibian species, such as the European tree frog (Hyla arborea) and European green toad (Bufo viridis), also found that increasing concentrations of trenbolone correlated with anatomical abnormalities, including shortened gonads. nih.gov
| Species | Observed Histological/Morphometric Change | Reference |
|---|---|---|
| Fathead Minnow (Pimephales promelas) | Development of male nuptial tubercles in females; thinned germinal epithelium and expanded sperm-filled lumens in male testes. | nih.govresearchgate.net |
| Zebrafish (Danio rerio) | Skewed sex ratio towards males; increased testicular area and sperm percentage. | nih.govresearchgate.net |
| Japanese Medaka (Oryzias latipes) | Reduced percentage of primary ovarian follicles and increased percentage of vitellogenic follicles in females. | nih.gov |
| Channel Catfish (Ictalurus punctatus) | Treated males were significantly lighter with less developed gonads. | vliz.be |
| European Tree Frog (Hyla arborea) | Increased incidence of shortened testes with rising concentration. | nih.gov |
| European Green Toad (Bufo viridis) | Increased incidence of shortened gonads in both males and females with rising concentration. | nih.gov |
Advanced Analytical Methodologies for Detection and Quantitation
Chromatographic Techniques for Separation and Identification of 17beta-Acetoxyestra-4,9,11-trien-3-one and its Metabolites
Chromatography is the cornerstone for separating this compound and its related compounds from complex biological or environmental matrices. The choice between gas and liquid chromatography depends on the specific analytical goals, the properties of the analytes, and the required sensitivity.
Gas chromatography and high-performance liquid chromatography serve as powerful tools for the separation of this compound (trenbolone acetate) and its primary metabolites, 17α-trenbolone, 17β-trenbolone, and trendione (B1210584). However, their application is nuanced due to the specific chemical properties of these steroids.
High-performance liquid chromatography (HPLC) is often preferred for its versatility and ability to handle thermally unstable compounds. washington.edu An established HPLC method for the determination of trenbolone (B1683226) acetate (B1210297) and its metabolites in bovine tissues utilizes a reversed-phase C18 column (Inertsil ODS-3V) with a mobile phase consisting of an acetonitrile, methanol (B129727), and water mixture (50:10:40, v/v). jfda-online.com Detection is typically performed using a UV detector set at 340 nm, which corresponds to the maximum absorbance for these compounds. jfda-online.com This method has demonstrated good recoveries, ranging from 83.8% to 98.9% in bovine muscle and 82.6% to 95.7% in bovine liver, with detection limits as low as 0.5 ppb for the metabolites. jfda-online.com HPLC coupled with a diode-array detector (DAD) is also effective for monitoring parent compound concentrations and identifying transformation products in research settings. acs.org
Gas chromatography (GC) applications for these analytes are more complex. The 4,9,11-triene structure of trenbolone and its metabolites presents challenges, including thermal instability and the tendency to form multiple, unstable products upon derivatization, which is a necessary step to increase volatility for GC analysis. washington.edunih.govdshs-koeln.denih.gov Consequently, GC-based methods are almost exclusively coupled with mass spectrometry (GC-MS) to manage these complexities and ensure accurate identification. nih.gov Despite these challenges, specific GC methods have been developed, employing columns like the DB-17 MS for chromatographic separation under programmed temperature gradients. nih.gov Often, liquid chromatography is chosen for its simpler sample processing requirements and to avoid the difficulties associated with derivatization and thermal stability inherent to GC analysis of these compounds. washington.edu
Table 1: HPLC Conditions for Trenbolone Acetate and Metabolite Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Inertsil ODS-3V, 5 µm (4.6 i.d. × 250 mm) | jfda-online.com |
| Mobile Phase | Acetonitrile/Methanol/H₂O (50:10:40, v/v) | jfda-online.com |
| Flow Rate | 1 mL/min | jfda-online.com |
| Detection | UV at 340 nm | jfda-online.com |
| Detection Limits | 0.5 - 1.0 ppb (muscle), 2 - 4 ppb (liver) | jfda-online.com |
Mass Spectrometric Approaches for Structural Confirmation and Trace Analysis
Mass spectrometry (MS) is indispensable for the structural confirmation and trace-level analysis of this compound and its metabolites. When coupled with chromatographic separation, MS provides unparalleled specificity and sensitivity.
Gas chromatography-mass spectrometry (GC/MS) and its more advanced form, tandem mass spectrometry (GC/MS/MS), are highly effective for the analysis of trenbolone metabolites, provided that appropriate sample preparation and derivatization are employed. washington.edu These techniques are particularly valuable for detecting these compounds at very low concentrations in complex environmental samples like water and soil. washington.edunih.gov
A validated GC/MS/MS method for analyzing 17α-trenbolone, 17β-trenbolone, and trendione has achieved method detection limits of 0.5–1 ng/L in water. washington.edunih.govresearchgate.net This level of sensitivity is crucial for environmental monitoring, where these endocrine-disrupting compounds can have biological effects at parts-per-trillion concentrations. washington.edu The method's robustness is enhanced by using isotope dilution with deuterated standards (e.g., d3-17β-trenbolone) to ensure accurate quantification, with recoveries typically ranging from 80% to 120%. washington.edunih.gov GC-MS/MS has been successfully used to detect 17β-trenbolone and trendione in runoff from animal feeding operations at concentrations of 31 ng/L and 52 ng/L, respectively. washington.edunih.gov It has also been used to quantify 17α-trenbolone in surface soils at concentrations between 4 and 6 ng/g. washington.edunih.gov Despite its power, GC/MS analysis of these compounds can be complicated by the formation of multiple derivative products and artifacts, which requires careful optimization of the derivatization process. nih.govdshs-koeln.de
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the method of choice for the detection and quantification of trenbolone and its derivatives. nih.gov This preference stems from the compounds' poor gas chromatographic properties and their excellent proton affinity, which makes them highly suitable for ionization techniques like electrospray ionization (ESI). nih.govnih.gov LC-MS/MS avoids the problematic derivatization steps required for GC analysis. washington.edu
The technique offers high sensitivity and specificity, with validated methods achieving lower limits of detection in the range of 0.3–3 ng/mL in doping control analysis. nih.gov In LC-MS/MS, the protonated molecules of trenbolone and its metabolites are fragmented to produce diagnostic product ions (e.g., at m/z 227, 211, 199, and 198), which are then monitored for targeted screening, ensuring reliable identification. nih.gov
The application of high-resolution mass spectrometry (HRMS), such as with an Orbitrap mass analyzer (LC-HRMS), further enhances analytical capabilities. uw.eduwashington.edu LC-HRMS has been instrumental in identifying and characterizing novel transformation products and metabolic pathways of trenbolone. uw.eduwashington.edu In one study, LC-ESI-HRMS was used to identify twenty different deuterium-labeled metabolites in human urine, demonstrating its power for comprehensive metabolic profiling. nih.govfrontiersin.org
Table 2: Comparison of Mass Spectrometry Techniques for Trenbolone Analysis
| Technique | Advantages | Key Findings | Source |
|---|---|---|---|
| GC/MS/MS | High sensitivity for environmental samples; well-established methods. | Detection limits of 0.5-1 ng/L in water; quantification in soil at 4-6 ng/g. | washington.edunih.gov |
| LC-MS/MS | Method of choice; avoids complex derivatization; excellent for biological samples. | Detection limits of 0.3-3 ng/mL; identifies key diagnostic product ions. | nih.gov |
| LC-HRMS | Characterization of novel metabolites and transformation products. | Identified 20 deuterium-labeled metabolites in a single study. | nih.govfrontiersin.org |
Isotope Dilution and Internal Standard Strategies for Accurate Quantification in Complex Biological and Environmental Matrices
Accurate quantification of trenbolone acetate metabolites in complex matrices like soil, water, and biological tissues is frequently compromised by matrix effects and variations in extraction efficiency. To address these challenges, isotope dilution mass spectrometry (IDMS) is the gold standard. This technique involves spiking the sample with a known quantity of a stable isotope-labeled version of the analyte, which serves as an internal standard.
A commonly used internal standard is deuterated 17β-trenbolone (d3-17β-trenbolone). washington.eduresearchgate.netresearchgate.net This standard is added to samples at the beginning of the analytical procedure. washington.edu Because the isotope-labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and the same ionization response in the mass spectrometer. By measuring the ratio of the native analyte to the labeled standard, highly accurate and precise quantification can be achieved, effectively correcting for matrix-induced signal suppression or enhancement and procedural losses. washington.eduresearchgate.netresearchgate.net
In many studies, while d3-17β-trenbolone is used, deuterated versions of 17α-trenbolone and trendione may not be commercially available. washington.edu In such cases, d3-17β-trenbolone is often used as a surrogate standard for the isotopic correction of all trenbolone metabolites, proving to be a reasonable approach for quantification. washington.edu For human metabolism studies, more heavily labeled standards, such as 5-fold deuterated (d5) trenbolone, have been administered to volunteers to trace and identify metabolites with high confidence. nih.govmsdvetmanual.com The use of these internal standards is a vital component of robust analytical methods, ensuring data reliability for both regulatory monitoring and environmental research. researchgate.netresearchgate.net
Application of Analytical Methods for Metabolite Profiling in Various Matrices
The analytical methods described are widely applied to profile trenbolone acetate metabolites across a range of biological and environmental samples. These studies are crucial for understanding the compound's metabolic pathways, excretion routes, persistence, and potential for environmental exposure.
Following administration, trenbolone acetate is rapidly hydrolyzed to 17β-trenbolone. frontiersin.orgnih.gov This active metabolite and its subsequent transformation products are distributed in various tissues and fluids.
Plasma: Kinetic studies in cows show that after hydrolysis, the alcohol derivative (17β-trenbolone) becomes the main radioactive fraction in plasma, with metabolites showing high clearance rates. frontiersin.org
Bile and Urine: These are major excretion pathways. frontiersin.org Metabolism in the liver and subsequent excretion via bile is a key route, where 17β-trenbolone is largely converted to its epimer, 17α-trenbolone, and then conjugated with glucuronide or sulfate (B86663) before elimination. nih.gov In human urine, extensive metabolite profiling after administration of deuterated trenbolone has identified twenty different metabolites, including glucuronic acid and sulfo-conjugates. nih.govmsdvetmanual.com The main metabolites identified were derivatives of trenbolone-diol and trenbolone-diketone. nih.govmsdvetmanual.com
Liver and Muscle: As organs of metabolism and accumulation, respectively, they are key matrices for residue analysis. 17β-trenbolone is often the prominent metabolite found in muscle tissue. researchgate.net In contrast, 17α-trenbolone is typically found at higher concentrations in the liver. nih.gov
Fat: Perirenal fat has been identified as a tissue where some unmetabolized compound may be found. frontiersin.org
The table below summarizes findings from metabolite profiling in various biological matrices.
| Biological Matrix | Key Metabolites Detected | Typical Concentration Range / Findings | Source(s) |
|---|---|---|---|
| Plasma | 17β-trenbolone, Polar metabolites | 17β-trenbolone is the main early radioactive fraction; metabolites have high clearance rates. | frontiersin.org |
| Urine | 17α-trenbolone, 17β-trenbolone, Trendione, Trenbolone-diol, Trenbolone-diketone (as conjugates) | Major excretion route. 20 different metabolites identified in human studies. Detectable for 2-4 days after oral use. | nih.govnih.govmsdvetmanual.com |
| Bile | 17α-trenbolone (conjugated) | Primary site of 17β- to 17α-trenbolone conversion. | frontiersin.orgnih.gov |
| Liver | 17α-trenbolone, 17β-trenbolone | Residues generally approximate 1 ppb. Higher concentration of 17α-trenbolone is common. | frontiersin.orgnih.govresearchgate.net |
| Muscle | 17β-trenbolone | 17β-trenbolone is the prominent metabolite. Concentrations of 0.02-0.05 ng/g have been reported. | nih.govresearchgate.net |
| Fat (Perirenal) | Unmetabolized compound | The primary tissue where unmetabolized trenbolone may be found. | frontiersin.org |
The excretion of trenbolone metabolites from livestock leads to their introduction into the environment, necessitating monitoring in various environmental compartments.
Receiving Waters: Runoff from agricultural feedlots is a primary source of contamination. Analytical methods using GC-MS/MS have detected 17α-trenbolone, 17β-trenbolone, and trendione in receiving waters and storm water runoff. washington.eduresearchgate.netresearchgate.net Concentrations can range from less than 1 ng/L to over 100 ng/L in feedlot discharges. researchgate.net For example, one study detected 17β-trenbolone and trendione at 31 ng/L and 52 ng/L, respectively, in a runoff sample. washington.eduresearchgate.net The method detection limits for these compounds in water are typically in the low ng/L range (0.5-1 ng/L). researchgate.netresearchgate.net
Surface Soils: Manure application to agricultural lands can lead to the accumulation of trenbolone metabolites in soil. Analysis of surface soils from feedlots has detected 17α-trenbolone at concentrations between 4 and 6 ng/g dry weight. washington.eduresearchgate.net Other studies have reported soil concentrations of 11.8 µg/kg for 17α-trenbolone and 6.1 µg/kg for 17β-trenbolone.
Airborne Particulate Matter: Dust from feedlots, which is composed largely of dried fecal and urinary material, can be a vector for the aerial transport of trenbolone metabolites. A specific analytical method has been developed for the simultaneous determination of 17α-trenbolone, 17β-trenbolone, and trendione in total suspended particulate matter (TSP). researchgate.net This LC-MS/MS method involves pressurized liquid extraction of the particles and has method detection limits ranging from 3.27 to 4.87 ng/g of particulate matter. researchgate.net Studies have confirmed the presence of these metabolites in airborne particles collected near beef cattle operations, with concentrations of 17β-trenbolone reported to be in the range of <1 to 63 ng/g. researchgate.net
The table below summarizes findings from metabolite profiling in various environmental matrices.
| Environmental Matrix | Key Metabolites Detected | Typical Concentration Range / Findings | Source(s) |
|---|---|---|---|
| Receiving Waters | 17α-trenbolone, 17β-trenbolone, Trendione | <1 ng/L to >100 ng/L in feedlot runoff. MDLs of 0.5-1 ng/L. | researchgate.netresearchgate.net |
| Surface Soils | 17α-trenbolone, 17β-trenbolone | 4-6 ng/g (dry weight) for 17α-trenbolone in feedlot soils. | washington.eduresearchgate.net |
| Airborne Particulate Matter | 17α-trenbolone, 17β-trenbolone, Trendione | <1 to 63 ng/g for 17β-trenbolone. MDLs of 3.27-4.87 ng/g. | researchgate.net |
Structure Activity Relationships and Computational Chemistry Studies
Elucidation of Structural Features Influencing Androgen Receptor Binding Affinity and Selectivity of Estratriene Steroids
The binding of a steroid to the androgen receptor is a highly specific interaction, dictated by a combination of hydrophobic and hydrogen bonding interactions within the ligand-binding pocket (LBP) of the receptor. For estratriene steroids, several structural features are critical in determining their binding affinity and selectivity.
The A-ring of the steroid, with its α,β-unsaturated ketone, is a key feature for androgenic activity. The ketone at C3 forms a crucial hydrogen bond with the Arg752 residue in the AR ligand-binding domain, anchoring the ligand in the pocket. nih.gov Modifications to the A-ring, such as the introduction of a double bond at C1-C2, have been shown to decrease binding affinity for some mutant androgen receptors. oup.com
The 4,9,11-triene system of 17beta-acetoxyestra-4,9,11-trien-3-one is a defining characteristic that significantly influences its biological profile. This extended planar system of conjugated double bonds contributes to a high binding affinity for the androgen receptor. nih.gov Furthermore, this triene structure prevents the molecule from undergoing 5α-reduction, a metabolic process that converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT) in certain tissues. nih.gov This lack of 5α-reduction is thought to contribute to the tissue-selective effects observed with trenbolone (B1683226) and its derivatives, leading to potent anabolic activity in muscle with reduced androgenic effects in tissues like the prostate where 5α-reductase is highly expressed. nih.govnih.gov
The substituent at the C17 position of the D-ring also plays a pivotal role in modulating the biological activity of estratriene steroids. Structure-activity relationship studies on related estratriene derivatives have demonstrated that a hydrogen bond acceptor at or near the C17 position is essential for high biological activity. acs.orgacs.org In the case of this compound, the acetoxy group can act as a hydrogen bond acceptor. While modifications to the 17β-hydroxyl group can sometimes diminish binding affinity, substitutions at the 17α-position often retain strong binding. nih.gov The nature and linkage of the C17 substituent are critical, with studies on other estratriene analogs showing that both the linker length and the type of hydrogen bond acceptor influence potency. acs.org
| Feature | Influence on Androgen Receptor Binding and Selectivity |
| A-Ring (C3-ketone) | Forms a critical hydrogen bond with Arg752 in the AR LBP, essential for anchoring the ligand. nih.gov |
| 4,9,11-Triene System | Contributes to high binding affinity and prevents 5α-reduction, leading to tissue-selective anabolic activity. nih.govnih.gov |
| C17β-Acetoxy Group | Acts as a hydrogen bond acceptor, a feature shown to be important for the high activity of estratriene steroids. acs.org The ester is hydrolyzed in vivo to the active metabolite, 17beta-hydroxyestra-4,9,11-trien-3-one. |
Conformational Analysis and Molecular Dynamics Simulations of 17beta-Hydroxyestra-4,9,11-trien-3-one and its Ligand-Receptor Complexes
Upon binding of an agonist like 17beta-hydroxyestra-4,9,11-trien-3-one, the androgen receptor undergoes a significant conformational change. This structural rearrangement is crucial for the subsequent recruitment of coactivator proteins and the initiation of gene transcription. nih.govnih.gov Molecular dynamics (MD) simulations have emerged as a powerful technique to study these dynamic processes at an atomic level, providing insights that are often inaccessible through static experimental methods. nih.govfrontiersin.org
MD simulations of the androgen receptor ligand-binding domain (LBD) have revealed that the binding of an agonist induces a "mouse trap" mechanism. A key event in this process is the repositioning of Helix 12 (H12) of the LBD. In the agonist-bound state, H12 folds over the ligand-binding pocket, creating a stable surface known as the activation function 2 (AF-2) domain. researchgate.net This AF-2 surface is the primary site for the binding of coactivator proteins containing an LXXLL motif. nih.gov
For the 17beta-hydroxyestra-4,9,11-trien-3-one-AR complex, MD simulations would be expected to show a stable interaction within the LBP, characterized by key hydrogen bonds and hydrophobic contacts. The simulations would likely demonstrate the stable positioning of H12 over the LBP, facilitating the formation of a functional AF-2 domain. The stability of this conformation is a hallmark of a potent agonist. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics from MD simulations that provide information on the stability and flexibility of the protein-ligand complex over time. digitellinc.comnih.gov
| Simulation Parameter | Expected Outcome for 17beta-Hydroxyestra-4,9,11-trien-3-one-AR Complex | Significance |
| Ligand Conformation | Stable binding within the LBP with minimal conformational changes. | Indicates a high-affinity interaction. |
| Helix 12 Position | Stable conformation covering the LBP. | Essential for the formation of the AF-2 coactivator binding site. researchgate.net |
| AF-2 Surface | Formation of a well-defined hydrophobic groove. | Allows for the recruitment of coactivator proteins. nih.gov |
| RMSD of the Complex | Low and stable values over the simulation time. | Suggests a stable and well-folded protein-ligand complex. nih.gov |
Rational Design Principles for Modifying the Estratriene Scaffold to Enhance or Attenuate Specific Biological Activities
The principles of rational drug design can be applied to the estratriene scaffold to develop new molecules with tailored biological activities. mdpi.com This involves making specific chemical modifications to the steroid nucleus to either enhance desired effects (e.g., anabolic activity) or reduce unwanted side effects (e.g., androgenic activity in certain tissues).
One key strategy involves modifying the substituents on the steroid rings. For instance, structure-activity relationship studies have shown that the nature of the group at C17 is critical. Introducing different ester groups at the 17β-position can modulate the pharmacokinetic properties of the compound. The introduction of bulky or electron-withdrawing groups at specific positions can also alter the binding affinity and selectivity for the androgen receptor. rsc.org
Another approach is to modify the steroid rings themselves. For example, modifications to the A-ring can impact binding and activity. nih.gov Research on other steroid scaffolds has shown that the planarity of the A and B rings is important for binding to steroid receptors. nih.gov The unique 4,9,11-triene system of the parent compound already imparts significant planarity to this region of the molecule. Further modifications, such as the introduction of heteroatoms into the steroid backbone, could be explored to fine-tune the electronic properties and binding interactions.
Computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can be employed to guide these modifications. rsc.org By building a computational model based on the known activities of a series of compounds, it is possible to predict how different structural changes will affect biological activity. This allows for the prioritization of synthetic targets and a more efficient drug discovery process.
| Modification Strategy | Rationale | Potential Outcome |
| Varying C17β-substituent | Altering the ester group can change pharmacokinetic properties and potentially fine-tune binding interactions. | Modified duration of action and potency. |
| A-Ring Modifications | Introducing substituents or altering the ring structure can modulate binding affinity and selectivity. | Enhanced or attenuated androgenic activity. |
| D-Ring Modifications | Changes to the five-membered D-ring can impact binding to the active site of target receptors. nih.gov | Altered biological activity profile. |
| Introduction of Heteroatoms | Replacing carbon atoms with nitrogen, oxygen, or sulfur can change the electronic and steric properties of the molecule. | Novel compounds with potentially unique biological activities. |
Quantum Chemical Calculations and Spectroscopic Property Prediction for Structural Characterization of this compound
Quantum chemical calculations, such as those based on density functional theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like this compound. These methods can provide detailed information about molecular geometry, charge distribution, and reactivity.
For instance, quantum chemical calculations have been used to study the photolysis of trenbolone acetate (B1210297) metabolites. acs.org These studies can predict the most likely sites of photochemical reactions and the structures of the resulting products. This information is valuable for understanding the environmental fate of the compound.
In the context of structural characterization, quantum chemical calculations can be used to predict various spectroscopic properties. For example, theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra can be compared with experimental data to confirm the structure of a synthesized compound. These calculations can also help in the interpretation of complex spectra by assigning specific vibrational modes or chemical shifts to particular atoms or functional groups within the molecule.
| Computational Method | Predicted Property | Application in Structural Characterization |
| Density Functional Theory (DFT) | Optimized molecular geometry | Provides the most stable three-dimensional structure of the molecule. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Helps to understand the electronic transitions responsible for the compound's color and can be compared with experimental spectra. |
| DFT Vibrational Analysis | Infrared (IR) and Raman spectra | Aids in the assignment of experimental vibrational bands to specific molecular motions, confirming the presence of functional groups. |
| GIAO-DFT | NMR chemical shifts | Assists in the assignment of peaks in experimental NMR spectra, which is crucial for determining the precise chemical structure. |
Environmental Ecotoxicology and Biomarker Development
Persistence and Transformation of 17beta-Acetoxyestra-4,9,11-trien-3-one and its Metabolites in Aquatic and Terrestrial Environments
Once introduced into the environment, this compound is hydrolyzed to its active form, 17beta-trenbolone (17β-TB). nih.gov The persistence and transformation of 17β-TB and its other metabolites, such as 17α-trenbolone and trendione (B1210584), are influenced by various environmental factors. nih.govnih.gov
Studies have shown that 17β-trenbolone is relatively persistent in aquatic environments. researchgate.netresearchgate.net For instance, in liquid cattle manure, the half-life of 17β-trenbolone has been reported to be approximately 260 days. researchgate.netnih.gov This persistence raises concerns about its long-term impact on aquatic ecosystems. In aerobic microcosm experiments, the half-life of 17β-trenbolone was observed to be around 0.9 days at 20°C, indicating that biotransformation does occur. nih.gov However, colder conditions can significantly increase its persistence. nih.gov Photolysis, or breakdown by sunlight, also plays a role in the transformation of trenbolone (B1683226) isomers, with the degradation of 17β-TB being more rapid than its alpha isomer. nih.gov Interestingly, some photoproducts have been observed to revert to the parent compounds, potentially prolonging their environmental presence. nih.govthecattlesite.comsciencedaily.com
In soil and sediment, the mobility and degradation of trenbolone metabolites are key factors. nih.gov The sorption of these compounds to soil particles, which is influenced by the organic carbon content, can reduce their transport into waterways. nih.govpurdue.edu Generally, 17β-trenbolone shows a greater affinity for solids compared to 17α-trenbolone, suggesting it is less mobile in soil. nih.gov Degradation rates in soil are typically faster than in aqueous systems, with half-lives ranging from hours to half a day under optimal conditions. nih.govpurdue.edu
Environmental Contamination Sources and Transport Mechanisms
The primary source of this compound and its metabolites in the environment is from its use as a growth promoter in livestock. nih.govnih.gov The metabolized compounds, including 17β-trenbolone, are excreted in the urine and feces of treated animals. nih.govthecattlesite.com
These contaminants enter aquatic and terrestrial environments through several transport mechanisms:
Runoff: Manure from concentrated animal feeding operations (CAFOs) can be washed into nearby water bodies during rainfall events. nih.govnih.govsciencedaily.com This is considered the principal route of environmental entry. nih.gov
Leaching: The compounds can leach from manure-amended soils into groundwater. nih.gov
Aerial Transport: Trenbolone metabolites can become associated with dust particles and be transported through the air. nih.gov
Once in aquatic systems, these compounds can be detected in surface waters, sediment, and even in the tissues of aquatic organisms. nih.govresearchgate.net
Mechanistic Studies of Androgenic Endocrine Disruption in Aquatic Organisms Exposed to 17beta-Trenbolone
17beta-trenbolone is a potent androgen receptor agonist, meaning it can bind to and activate the androgen receptors in organisms, mimicking the effects of natural male hormones. nih.govresearchgate.netnih.gov This characteristic is the basis for its endocrine-disrupting effects in aquatic life, particularly fish. researchgate.netnih.gov
Molecular Pathways of Androgen Mimicry in Fish Species
The primary mechanism of 17β-trenbolone's endocrine-disrupting action is its high-affinity binding to the androgen receptor (AR). nih.govnih.govbohrium.com Unlike some natural androgens, 17β-trenbolone is not readily converted to estrogenic metabolites, leading to a distinct androgenic response. nih.gov
Upon binding to the AR, 17β-trenbolone can trigger a cascade of molecular events, including:
Gene Expression Changes: Exposure to 17β-trenbolone can alter the expression of genes regulated by the androgen receptor. nih.gov This can include the upregulation of genes involved in male secondary sexual characteristics and the downregulation of genes associated with female reproductive processes. nih.govnih.gov For example, studies have shown that 17β-trenbolone can upregulate AR mRNA levels in female fish. bohrium.com
Signaling Pathway Activation: Research indicates that 17β-trenbolone can activate signaling pathways such as the transforming growth factor-beta (TGF-β)/bone morphogenetic protein (BMP) and Wnt pathways, which are involved in fin growth and differentiation in fish. bohrium.com
Impacts on Reproductive Physiology and Behavior in Fish
The molecular changes induced by 17β-trenbolone manifest as significant impacts on the reproductive health and behavior of fish. researchgate.netnih.gov
Physiological Impacts:
Masculinization of Females: Female fish exposed to 17β-trenbolone can develop male secondary sexual characteristics, a process known as masculinization. researchgate.netnih.govresearchgate.net This can include changes in fin morphology. bohrium.com
Altered Gonadal Development: Exposure can lead to abnormal gonad development and skewed sex ratios, favoring males. researchgate.netnih.gov
Reduced Fecundity: Studies have demonstrated that exposure to environmentally relevant concentrations of 17β-trenbolone can significantly reduce the reproductive output (fecundity) of fish. nih.govresearchgate.netnih.gov
Hormone and Vitellogenin Level Changes: In female fish, exposure can lead to decreased levels of plasma steroids like testosterone (B1683101) and beta-estradiol, as well as reduced concentrations of vitellogenin, a precursor to egg yolk protein. researchgate.net In males, at higher concentrations, it can decrease 11-ketotestosterone (B164220) levels and paradoxically increase beta-estradiol and vitellogenin. researchgate.net
Behavioral Impacts:
Altered Reproductive Behavior: Exposure to 17β-trenbolone can disrupt normal mating behaviors in fish. researchgate.netasnevents.com.au This includes alterations in female mate choice and a reduction in copulation attempts by males. researchgate.netsquarespace.com
Changes in Non-Reproductive Behaviors: Studies have also shown that exposure can affect behaviors related to survival, such as activity levels, exploration, and predator avoidance. researchgate.netnih.govnih.govdiva-portal.org For instance, exposed fish have been observed to be more active and exploratory in novel environments. nih.gov
Development and Validation of Biological Biomarkers for Androgen Exposure in Sentinel Species
To assess the impact of androgenic compounds like 17β-trenbolone in the environment, researchers are developing and validating biological markers, or biomarkers. These are measurable indicators of exposure to a substance or its effects. nih.govnih.gov Sentinel species, which are organisms sensitive to particular environmental contaminants, are often used for this purpose.
Kidney Epithelium Height (KEH) as an Indicator of Androgen Exposure in Fish
One promising biomarker for androgen exposure in fish is the height of the kidney epithelium (KEH). nih.gov The kidney in some fish species is a target organ for androgens.
Histopathological examination of fish exposed to androgens has revealed changes in kidney tissue. nih.gov Specifically, an increase in the height of the kidney epithelial cells has been observed in fish exposed to trenbolone. nih.gov This change is considered a potential indicator of systemic effects of the compound. While changes in the gonads may occur at lower concentrations, alterations in kidney histology can provide evidence of exposure, particularly at higher concentrations. nih.gov Further research is needed to fully validate KEH as a robust and sensitive biomarker across different fish species and exposure scenarios.
Ecophysiological Responses and Potential Population-Level Impacts of Estratriene Contaminants in Aquatic Ecosystems
The introduction of synthetic steroids into aquatic environments poses a significant threat to the health and stability of ecosystems. Among these, contaminants derived from estra-4,9,11-triene structures, such as the metabolites of this compound (commonly known as Trenbolone Acetate), are of particular concern due to their high biological potency. These compounds enter waterways primarily through agricultural runoff from livestock operations where trenbolone acetate (B1210297) is used as a growth promoter. researchgate.netwashington.edu Once in the environment, it metabolizes into potent androgens, most notably 17β-trenbolone, which can disrupt the endocrine systems of aquatic organisms at very low concentrations. nih.govnih.gov
Detailed Research Findings
Research has demonstrated that exposure to environmentally relevant concentrations of trenbolone metabolites can elicit a range of significant ecophysiological responses in aquatic life, particularly in fish. These compounds are potent agonists for the androgen receptor, and their effects are consistent with inappropriate androgenic signaling. nih.govnih.gov
Endocrine Disruption and Reproductive Impacts: Exposure to 17β-trenbolone at concentrations in the nanograms per liter (ng/L) range has been shown to cause profound endocrine-disrupting effects. nih.gov Key findings include:
Masculinization of Females: One of the most striking effects is the masculinization of female fish. This can manifest as changes in secondary sexual characteristics and alterations in gonadal tissue. nih.govnih.gov
Altered Sex Ratios: For fish exposed during early life stages, particularly during sexual differentiation, trenbolone metabolites can significantly skew sex ratios towards males. nih.gov In some aquaculture studies using higher concentrations, treatments have been used to intentionally produce all-male populations of species like Nile tilapia and channel catfish. nih.gov
Reduced Fecundity and Fertility: Adult fish exposed to these contaminants often exhibit reduced reproductive output. Studies have documented significant decreases in fecundity (egg production) in female fish exposed to low ng/L concentrations of trenbolone metabolites. washington.edunih.gov This directly impacts the reproductive success of the individual and, by extension, the population.
Changes in Sex Steroid Metabolism: Exposure can alter the natural balance of sex hormones, impacting gonadal development and function. nih.govnih.gov
Anabolic and Histopathological Effects: Beyond reproductive impacts, trenbolone metabolites can induce other physiological changes:
Anabolic Effects: Consistent with its use as a growth promoter in cattle, 17β-trenbolone can have an anabolic effect in fish, leading to a concentration-dependent increase in weight in some species like the fathead minnow and sheepshead minnow. nih.gov
Histopathological Changes: At the tissue level, effects have been observed in the gonads and kidneys. nih.gov For instance, increased kidney epithelial height was noted in bullhead fish exposed to a concentration of 1.26 μg/L. nih.gov While these changes often occur at concentrations higher than those typically associated with reproductive effects, they indicate the potential for systemic toxicity. nih.gov
The persistence of these compounds is also a critical factor. While initially thought to degrade rapidly, research has revealed that trenbolone metabolites can undergo a process of photochemical breakdown in sunlight and then partially regenerate in the dark, potentially prolonging their bioavailability and impact in aquatic ecosystems. unr.eduthecattlesite.com
The following tables summarize environmental concentrations and observed biological effects of trenbolone metabolites in various fish species.
Table 1: Environmental Concentrations of 17β-Trenbolone This table is interactive. You can sort the data by clicking on the headers.
| Water Source | Concentration Range (ng/L) |
|---|---|
| Feedlot Discharge/Runoff | <1 - 270 |
| Tile Drain Runoff | 3 - 162 |
| Rivers (Upstream/Downstream of Agriculture) | <1 - 8 |
| Lakes and Rivers (General) | 0.0013 - 20 |
Data sourced from multiple studies. researchgate.net
Table 2: Selected Ecophysiological Effects of Trenbolone Metabolites on Fish This table is interactive. You can sort the data by clicking on the headers.
| Species | Compound | Exposure Concentration | Observed Effects | Reference |
|---|---|---|---|---|
| Fathead Minnow (Pimephales promelas) | 17β-trenbolone | 21-day exposure | Concentration-dependent weight increase in females. | nih.gov |
| Fathead Minnow (Pimephales promelas) | 17α-trenbolone | ~10 ng/L | Significant reduction in fecundity. | washington.edu |
| Sheepshead Minnow (Cyprinodon variegatus) | 17β-trenbolone | 5 µg/L (21-day exposure) | Significant weight increase in adult females. | nih.gov |
| Various Fish Species | 17β-trenbolone | ng/L range | Masculinization of females, skewed sex ratios, reduced fertility. | nih.gov |
Potential Population-Level Impacts
Extrapolating from individual physiological responses to population-level consequences is a complex challenge in ecotoxicology. nih.gov The presence of multiple environmental stressors, such as habitat loss and other pollutants, makes it difficult to attribute population declines solely to a single chemical contaminant in the wild. youtube.com
However, the severity of the ecophysiological effects of estatriene contaminants strongly suggests the potential for significant population-level impacts. nih.gov The widespread reduction in female fecundity and the skewing of sex ratios are direct threats to the sustainability of fish populations. washington.edunih.gov A population with fewer females or females that produce fewer eggs will inherently have a lower capacity for recruitment and resilience. ipen.org
While a direct causal link showing a population collapse due to trenbolone has not been definitively established in a natural setting, evidence from whole-ecosystem experiments with other potent synthetic steroids provides a compelling analogue. A 7-year, whole-lake experiment using the synthetic estrogen 17α-ethynylestradiol at low ng/L concentrations led to the feminization of male fish, reproductive failure, and ultimately, a near-extinction of the fathead minnow population in the lake. youtube.com Given that 17β-trenbolone is a similarly potent endocrine disruptor (acting via the androgen receptor), it is plausible that it could induce comparable, population-crashing effects. nih.gov Further research is needed to fully understand the long-term, ecosystem-level risks posed by these pervasive and potent environmental contaminants. nih.gov
Q & A
Q. What are the key analytical methods for quantifying 17β-acetoxyestra-4,9,11-trien-3-one in biological matrices?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. For tissue or serum samples, homogenize in methanol:water (80:20), centrifuge, and extract via solid-phase extraction (C18 columns). Use deuterated internal standards (e.g., d3-trenbolone) to correct for matrix effects .
- Immunoassays (e.g., ELISA) are suitable for high-throughput screening. Cross-reactivity with structurally similar steroids (e.g., 17α-trenbolone) must be validated using competitive binding assays .
Q. How is the structural integrity of 17β-acetoxyestra-4,9,11-trien-3-one confirmed during synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm stereochemistry (e.g., 17β-acetoxy group) and absence of epimerization at C16. Key signals include δ 5.70 ppm (C4 proton) and δ 2.05 ppm (acetate methyl) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H] at m/z 313.1804 (CHO) and fragment ions (e.g., m/z 270.1619 after acetate cleavage) .
Q. What experimental precautions are critical when handling 17β-acetoxyestra-4,9,11-trien-3-one?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods and PPE (gloves, lab coats) due to reproductive toxicity risks (TD 4 mg/kg in rodents). Avoid skin contact, as dermal absorption is significant .
- Environmental Controls : Collect waste in sealed containers labeled UN 3077 (environmentally hazardous solid) to comply with IATA/ADR regulations .
Advanced Research Questions
Q. How do interspecies differences in trenbolone acetate metabolism impact residue studies in food-producing animals?
Methodological Answer:
- Biotransformation Pathways : In cows, 17β-hydroxyl epimerization to 17α-trenbolone predominates (90% of metabolites), whereas rats exhibit 16α-hydroxylation and 17-keto formation. Design in vitro models using bovine hepatocytes or S9 fractions to mimic hepatic metabolism .
- Residue Depletion Studies : Use -radiolabeled trenbolone acetate to track tissue residues. In cattle, prioritize liver and kidney analysis due to glucuronide conjugation .
Q. How can contradictory pharmacokinetic data between in vitro and in vivo models be resolved?
Methodological Answer:
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate species-specific parameters (e.g., plasma protein binding, biliary excretion rates) to reconcile disparities. For example, rat models underestimate bovine biliary excretion due to differences in enterohepatic recirculation .
- Cross-Species Metabolite Profiling : Compare LC-MS/MS metabolite profiles in urine/bile across species. Prioritize 17α-trenbolone in cattle vs. 16α-hydroxytrenbolone in rodents .
Q. What advanced techniques detect trenbolone acetate misuse in anti-doping research?
Methodological Answer:
- Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) : Differentiate endogenous vs. synthetic steroids via isotopic signatures. Trenbolone’s values deviate from natural testosterone by >3‰ .
- Long-Term Metabolite (LTM) Tracking : Monitor 17β-trenbolone glucuronide in urine for 5+ months post-administration using hydrolysis (β-glucuronidase) and LC-MS/MS .
Q. How does the steroidal A-ring configuration influence receptor binding affinity?
Methodological Answer:
- Molecular Docking Simulations : Use X-ray crystallography data of androgen receptor (AR) ligand-binding domains. The 4,9,11-triene system enhances AR binding (K ~0.1 nM) by reducing steric hindrance vs. saturated A-ring steroids .
- Competitive Binding Assays : Compare -dihydrotestosterone displacement in AR-transfected cells. Trenbolone’s relative binding affinity (RBA) is 500% vs. testosterone .
Data Contradiction Analysis
Q. Why do in vitro models fail to replicate in vivo 17α-epimerization rates observed in cattle?
Methodological Answer:
- Epimerase Enzyme Localization : Bovine epimerase activity is gut microbiota-dependent, absent in hepatocyte models. Supplement in vitro systems with fecal lysates or co-culture enterocytes .
- pH Dependency : 17β→17α epimerization is pH-sensitive (optimal at 6.5–7.0). Standard cell culture media (pH 7.4) may suppress activity .
Regulatory Compliance
Q. What analytical thresholds define trenbolone acetate misuse in sports?
Methodological Answer:
- WADA Guidelines : Urinary 17β-trenbolone ≥2 ng/mL triggers adverse findings. Confirm with IRMS to exclude endogenous origins. Use decision limits (CCα/CCβ) validated per ISO 17025 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
